trans-4-azido-1-Boc-3-fluoropiperidine
Overview
Description
trans-4-azido-1-Boc-3-fluoropiperidine: is a chemical compound with the molecular formula C11H19FN4O2. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound features an azido group (-N3) at the 4-position, a tert-butoxycarbonyl (Boc) protecting group at the 1-position, and a fluorine atom at the 3-position. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-azido-1-Boc-3-fluoropiperidine typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 3-fluoropiperidine.
Protection: The nitrogen atom in the piperidine ring is protected using a tert-butoxycarbonyl (Boc) group to form 1-Boc-3-fluoropiperidine.
Azidation: The 4-position of the piperidine ring is then functionalized with an azido group using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring safety measures for handling azides, which can be explosive.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group in trans-4-azido-1-Boc-3-fluoropiperidine can undergo nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Sodium Azide (NaN3): Used for azidation reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction of the azido group.
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Major Products Formed:
Amines: Formed from the reduction of the azido group.
Deprotected Piperidine: Formed from the removal of the Boc group.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: trans-4-azido-1-Boc-3-fluoropiperidine is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable building block in the synthesis of potential drug candidates, especially those targeting the central nervous system.
Industry:
Chemical Manufacturing: Used in the production of fine chemicals and advanced intermediates for various applications.
Mechanism of Action
The mechanism of action of trans-4-azido-1-Boc-3-fluoropiperidine is primarily related to its reactivity as an azide and its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole rings, which are valuable in drug design and materials science. The Boc group provides protection during synthetic steps, ensuring selective reactions at other positions in the molecule.
Comparison with Similar Compounds
trans-4-(Boc-amino)-3-fluoropiperidine: Similar structure but with an amino group instead of an azido group.
1-Boc-4-azido-3-fluoropiperidine: Another isomer with the same functional groups but different spatial arrangement.
Uniqueness:
Azido Group: The presence of the azido group in trans-4-azido-1-Boc-3-fluoropiperidine provides unique reactivity, particularly in click chemistry.
Fluorine Atom: The fluorine atom at the 3-position can influence the compound’s electronic properties and reactivity, making it distinct from other piperidine derivatives.
Properties
IUPAC Name |
tert-butyl (3R,4R)-4-azido-3-fluoropiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)15-5-4-8(13-14-12)7(11)6-15/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAVSWPCIFSAHP-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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